5-Methyl-1H-indazole-3-carbonitrile
Description
Significance of Indazole Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry
Indazole, a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the development of modern pharmaceuticals. pnrjournal.comresearchgate.net The versatility of the indazole nucleus allows for functionalization at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.net These compounds have demonstrated potential as antibacterial, antidepressant, anti-inflammatory, and antihypertensive agents. nih.govhuji.ac.il
The significance of indazoles is underscored by their presence in several FDA-approved drugs. For instance, Granisetron, a 5-HT3 receptor antagonist, is used to prevent nausea and vomiting in cancer chemotherapy, while Benzydamine serves as a non-steroidal anti-inflammatory drug. pnrjournal.comwikipedia.org Furthermore, indazole cores are found in potent tyrosine kinase inhibitors like Axitinib and Pazopanib, which are crucial in the treatment of renal cell carcinoma. pnrjournal.com The ability of indazole derivatives to act as surrogates for indoles, another critical pharmacophore, further expands their potential in drug discovery. pnrjournal.com
The broad and potent biological activities of indazole-based compounds have solidified their importance in medicinal chemistry. They are key building blocks for the next generation of drugs targeting a range of diseases, from cancer to neurological disorders. nih.govnih.gov
Overview of 5-Methyl-1H-indazole-3-carbonitrile as a Promising Scaffold for Research
Within the extensive family of indazole derivatives, this compound stands out as a compound of particular interest for researchers. Its structure, featuring a methyl group at the 5-position and a nitrile group at the 3-position of the indazole ring, provides a unique combination of electronic and steric properties. The nitrile group, in particular, is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, or tetrazoles, opening up a wide array of possibilities for further chemical modification and the synthesis of diverse compound libraries. chemimpex.com
The strategic placement of the methyl group can influence the compound's lipophilicity and binding interactions with biological targets. This makes this compound an attractive starting material for the development of novel therapeutic agents. Its potential as a key intermediate in the synthesis of more complex molecules with tailored pharmacological profiles is a primary driver of its academic and industrial relevance.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 90322-83-1 |
| Molecular Formula | C9H7N3 |
| Boiling Point (Predicted) | 376.8±22.0 °C |
| Density (Predicted) | 1.27±0.1 g/cm3 |
| pKa (Predicted) | 11.09±0.40 |
| Data sourced from ChemicalBook chemicalbook.com |
Historical Context of Indazole Synthesis and Bioactivity Exploration
The history of indazole chemistry dates back to the 19th century, with Emil Fischer first defining the indazole structure as a pyrazole ring fused to a benzene ring. researchgate.net Early synthetic methods were often harsh, requiring strong acids or bases and high temperatures. google.com Over the decades, significant advancements have been made in the synthesis of indazoles, with the development of more efficient and milder reaction conditions. These include methods starting from o-toluidine, 2-alkynylanilines, and o-methylacetanilide. chemicalbook.com The Davis-Beirut reaction is a notable method for generating 2H-indazoles. wikipedia.org
The exploration of the biological activities of indazoles has run parallel to the development of their synthesis. While indazoles are rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being isolated from natural sources, their synthetic counterparts have shown immense pharmacological potential. pnrjournal.comwikipedia.org This has spurred continuous research into creating novel indazole derivatives and evaluating their therapeutic efficacy. pnrjournal.com The journey from early synthetic discoveries to the current understanding of their vast bioactivity spectrum highlights the enduring importance of the indazole scaffold in medicinal chemistry.
Current Research Landscape of Indazole-3-carbonitrile Derivatives
The current research on indazole-3-carbonitrile derivatives is vibrant and multifaceted, with a strong focus on their application in drug discovery. The nitrile group at the C3 position serves as a key handle for the synthesis of a wide range of functionalized indazoles, including 1H-indazole-3-carboxaldehydes and 1H-indazole-3-carboxylic acids, which are crucial intermediates. rsc.orgsioc-journal.cn
Recent studies have explored the potential of indazole-3-carboxamide derivatives as potent inhibitors of various kinases, which are critical targets in cancer therapy. nih.govnih.gov For example, some derivatives have shown significant inhibitory activity against p21-activated kinase 1 (PAK1) and anaplastic lymphoma kinase (ALK). nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives are a major focus, aiming to optimize their potency and selectivity. nih.gov
Furthermore, research has expanded to investigate the anti-proliferative effects of indazole derivatives on various cancer cell lines and their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The development of efficient and scalable synthetic routes to these derivatives remains a key area of investigation, enabling the production of diverse libraries for high-throughput screening and further biological evaluation. sioc-journal.cn
Table 2: Selected Indazole Derivatives and their Biological Targets
| Indazole Derivative | Biological Target/Activity | Reference |
| Granisetron | 5-HT3 antagonist (anti-emetic) | pnrjournal.com |
| Axitinib | Tyrosine kinase inhibitor (anti-cancer) | pnrjournal.com |
| Pazopanib | Tyrosine kinase inhibitor (anti-cancer) | pnrjournal.com |
| Entrectinib | Anaplastic lymphoma kinase (ALK) inhibitor | nih.gov |
| 1H-indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) inhibitors | nih.gov |
| 3-substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOFOVLVZXTXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659469 | |
| Record name | 5-Methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-83-1 | |
| Record name | 5-Methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 5 Methyl 1h Indazole 3 Carbonitrile
Functional Group Interconversions at the Carbonitrile Moiety
The carbonitrile group at the 3-position of the indazole ring is a key handle for a variety of functional group interconversions, providing access to a wide range of derivatives.
Hydrolysis to Carboxylic Acids
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding 5-Methyl-1H-indazole-3-carboxylic acid. This reaction can be achieved under both acidic and alkaline conditions. libretexts.org
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid, to produce the corresponding carboxylic acid directly. libretexts.org
Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). This initially forms the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. libretexts.org A suspension of the starting nitrile and sodium hydroxide in water can be refluxed, followed by cooling and acidification to precipitate the carboxylic acid product. semanticscholar.org
| Reactant | Reagents and Conditions | Product | Reference |
| 5-Methyl-1H-indazole-3-carbonitrile | 1. NaOH, H2O, reflux; 2. HCl (aq) | 5-Methyl-1H-indazole-3-carboxylic acid | semanticscholar.org |
| Ethanenitrile | Dilute HCl, heat | Ethanoic acid | libretexts.org |
| Ethanenitrile | 1. NaOH (aq), heat; 2. HCl (aq) | Ethanoic acid | libretexts.org |
Reduction to Aldehydes and Amines
The carbonitrile functionality can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. chemistrysteps.comyoutube.com The reaction typically involves the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond, followed by a second hydride addition to the intermediate imine salt. An aqueous or acidic workup is then necessary to produce the final amine. chemistrysteps.com Catalytic hydrogenation using reagents like Raney nickel is also an effective method for this transformation. wikipedia.org
Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), allow for the partial reduction of the nitrile to an aldehyde. chemistrysteps.comyoutube.comyoutube.com DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine intermediate. Crucially, a subsequent aqueous workup hydrolyzes this imine to the desired aldehyde. wikipedia.orgchemistrysteps.com This method's advantage lies in its ability to stop the reduction at the aldehyde stage, preventing over-reduction to the amine. chemistrysteps.com
| Starting Material | Reagent(s) | Product | Reference |
| Nitrile | LiAlH₄, followed by workup | Primary Amine | chemistrysteps.comyoutube.com |
| Nitrile | DIBAL-H, followed by aqueous workup | Aldehyde | chemistrysteps.comyoutube.comyoutube.com |
| Nitrile | Raney Nickel, H₂ | Primary Amine | wikipedia.org |
Conversion to Other Nitrogenous Functional Groups
Beyond simple hydrolysis and reduction, the carbonitrile group of this compound can be converted into other important nitrogen-containing functional groups. For instance, the synthesis of N-substituted derivatives can be achieved through nucleophilic substitution at the indazole N-H. The title compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, was synthesized via nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov
Substituent Effects and Strategic Modifications on the Indazole Ring
The indazole ring itself is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. chemicalbook.com The position of substitution is influenced by the existing methyl group at the 5-position and the directing effects of the fused pyrazole (B372694) ring. For instance, bromination of indazole-3-carboxylic acid with bromine in acetic acid leads to the formation of 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com Similarly, nitration can be achieved, for example, to produce 5-nitro-1H-indazole derivatives. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Reference |
| Indazole-3-carboxylic acid | Bromine, acetic acid, 90-120°C | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |
| 5-Nitroindazole-3-carboxylic acid | Methanol, Conc. H₂SO₄, reflux | Methyl 5-nitro-1H-indazole-3-carboxylate | chemicalbook.com |
Nucleophilic Substitution Reactions
The indazole ring, particularly when appropriately activated, can participate in nucleophilic substitution reactions. This is often exploited in the synthesis of N-alkylated or N-arylated indazoles. The N-H proton of the indazole is acidic and can be removed by a base, followed by reaction with an electrophile. For example, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved by the nucleophilic substitution of the indazole N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov Furthermore, C3-functionalization can be achieved through various strategies, including halogenation followed by cross-coupling reactions. chim.it For instance, 3-iodoindazoles can be prepared and subsequently used in metal-catalyzed cross-coupling reactions to introduce aryl or other groups at the 3-position. chim.it
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Methyl 1H-indazole-3-carboxylate | 1-(bromomethyl)-4-fluorobenzene | Nucleophilic substitution | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | nih.gov |
| 6-bromoindazole | I₂, KOH, DMF | 6-bromo-3-iodoindazole | chim.it |
Cross-Coupling Reactions for Peripheral Diversification
Cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the indazole scaffold, enabling the synthesis of diverse derivatives. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the this compound molecule.
The versatility of cross-coupling methods such as Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions has been demonstrated in the functionalization of related indole (B1671886) and indazole systems. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups by reacting a halo-indazole with a boronic acid or ester. mdpi.com The Heck reaction facilitates the introduction of alkenyl groups, while the Sonogashira coupling is employed for the installation of alkynyl moieties. mdpi.com
In the context of this compound, these reactions can be envisioned to occur at positions where a suitable leaving group, such as a halogen (e.g., bromo or iodo), is present on the benzene ring. This allows for the systematic exploration of the structure-activity relationships of the resulting derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
Regioselective Alkylation and Acylation of the N1 and N2 Positions
The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be alkylated or acylated. The selective functionalization of one nitrogen over the other is a significant challenge in indazole chemistry, as direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org
The regioselectivity of N-substitution is intrinsically linked to the tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable form. nih.govresearchgate.net However, the less stable 2H-tautomer can also be present and participate in reactions, leading to the formation of N2-substituted products. nih.govresearchgate.net
The position of this equilibrium can be influenced by various factors, including the solvent, the nature of the substituents on the indazole ring, and the reaction conditions. nih.govnih.gov By carefully controlling these parameters, it is possible to favor the formation of one tautomer over the other and thus achieve regioselective N-substitution. For example, the use of specific bases and solvents can stabilize one tautomeric form, directing the incoming electrophile to the desired nitrogen atom.
Both electronic and steric factors play a crucial role in determining the regioselectivity of N-alkylation and N-acylation. nih.govresearchgate.net Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the site of substitution. nih.gov For instance, an electron-withdrawing group at the C3 position, like the carbonitrile group in this compound, is expected to decrease the electron density at the adjacent N2 atom, potentially favoring N1-alkylation.
Conversely, steric hindrance around one of the nitrogen atoms can direct the substituent to the less hindered position. nih.gov Bulky substituents on the indazole ring or the use of sterically demanding alkylating or acylating agents can lead to a higher preference for substitution at the more accessible nitrogen atom. Computational studies have been employed to understand and predict the influence of these effects on the regiochemical outcome of such reactions. researchgate.net
Achieving high regioselectivity in the N-substitution of indazoles often requires careful optimization of the reaction conditions. nih.govresearchgate.net Key parameters that can be varied include the choice of base, solvent, temperature, and the nature of the electrophile.
For selective N1-alkylation, conditions such as using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) have been found to be effective for certain indazole derivatives. nih.gov This combination is believed to favor the formation of the N1-anion, which then reacts with the alkylating agent.
For selective N2-substitution, different conditions are required. In some cases, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated product. d-nb.info The choice of the alkylating agent itself can also influence the regioselectivity. For example, the use of different leaving groups on the electrophile can alter the reaction pathway and the resulting product distribution.
The table below summarizes some general conditions that have been explored for the regioselective N-alkylation of indazoles, which could be applicable to this compound.
| Desired Regioisomer | Base | Solvent | Alkylating Agent | Reference |
| N1-Alkylation | NaH | THF | Alkyl Bromide | nih.gov |
| N1-Alkylation | Cs₂CO₃ | DMF | Alkyl Sulfonate | beilstein-journals.org |
| N2-Alkylation | K₂CO₃ | DMF | Benzyl Bromide | researchgate.net |
| N2-Alkylation | (Mitsunobu) | THF | Alcohol | d-nb.info |
Biological and Pharmacological Research on 5 Methyl 1h Indazole 3 Carbonitrile and Its Derivatives
Anti-Cancer and Anti-Proliferative Activities of 5-Methyl-1H-indazole-3-carbonitrile Derivatives
Derivatives based on the indazole framework have demonstrated considerable anti-cancer and anti-proliferative effects across a variety of human cancer cell lines. nih.govnih.gov Research has focused on designing and synthesizing novel indazole compounds that can effectively inhibit tumor growth, overcome drug resistance, and induce programmed cell death in malignant cells. nih.govnih.gov These compounds have been evaluated against lung, leukemia, prostate, and liver cancer cell lines, with some exhibiting promising inhibitory effects and high selectivity for cancer cells over normal cells. nih.gov
One study highlighted a series of 1H-indazole-3-amine derivatives, from which compound 6o emerged as a potent agent against the K562 chronic myeloid leukemia cell line, showing an IC₅₀ value of 5.15 µM. nih.gov Notably, this compound displayed significant selectivity, with a much higher IC₅₀ of 33.2 µM against normal human embryonic kidney cells (HEK-293). nih.gov Another study identified compound 2f from a different series of indazole derivatives, which showed strong growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.govnih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.gov |
| Compound 2f | Various Cancer Cell Lines | 0.23-1.15 µM | nih.gov |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 µM | nih.gov |
| Compound 5k | HEK-293 (Normal Cell) | 12.17 µM | nih.gov |
Inhibition of Kinase Pathways (e.g., Tyrosine Kinases, MAPK1, Bcr-Abl, FGFRs, ERK1/2)
A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of various protein kinases that are crucial for tumor cell growth and survival. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment that can interact with the hinge region of tyrosine kinases. nih.gov Many indazole-based compounds have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) and Bcr-Abl, the fusion tyrosine kinase responsible for chronic myeloid leukemia (CML). nih.gov
For instance, the drug Linifanib utilizes the 1H-indazole-3-amine structure to effectively bind to the hinge region of tyrosine kinases. nih.gov Similarly, Entrectinib's anti-tumor activity is significantly enhanced by its 1H-indazole-3-amide component. nih.gov Research efforts have focused on developing indazole derivatives that can inhibit these specific kinases, thereby blocking downstream signaling pathways like the PI3K/Akt pathway, which is involved in cell proliferation and survival. wits.ac.za
Induction of Apoptosis in Cancer Cell Lines
A key characteristic of effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death, in tumor cells. researchgate.net Numerous studies have confirmed that this compound derivatives can trigger apoptosis through various cellular mechanisms. nih.govnih.gov
Compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Treatment with this compound led to a significant increase in the apoptotic cell population, with the total apoptosis rate reaching 37.72% at a concentration of 14 μM. nih.gov The mechanism of apoptosis induction by these derivatives often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.govresearchgate.net For example, compound 2f promoted apoptosis in 4T1 breast cancer cells by upregulating the pro-apoptotic proteins cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Similarly, other derivatives have been found to mediate apoptosis through the activation of executioner caspases like caspase-3 and initiator caspases like caspase-8. nih.gov
| Compound | Cell Line | Mechanism | Source |
|---|---|---|---|
| Compound 6o | K562 | Dose-dependent increase in apoptosis (early and late). nih.gov | nih.gov |
| Compound 2f | 4T1 | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. nih.govnih.gov | nih.govnih.gov |
| Generic Derivatives | Various | Activation of caspase-3 and caspase-8. nih.gov | nih.gov |
Modulation of Cell Cycle Regulation and Survival Pathways
In addition to inducing apoptosis, indazole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. nih.gov The progression of the cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing.
Studies have shown that certain 1,3,4-oxadiazole (B1194373) derivatives can arrest cancer cells in the G0/G1 phase of the cell cycle. researchgate.net Compound 6o , an indazole-amine derivative, was also found to affect the cell cycle, possibly through the inhibition of Bcl-2 family members and by modulating the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor that can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe. By influencing this pathway, indazole derivatives can exert significant control over cell fate. nih.gov Furthermore, these compounds have been shown to inhibit critical survival signaling routes such as the Akt/NF-κB pathway, which further contributes to their anti-proliferative effects. nih.gov
Strategies for Overcoming Drug Resistance in Oncology
A major challenge in cancer chemotherapy is the development of drug resistance, where cancer cells no longer respond to treatment. nih.gov One common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell. nih.gov Researchers are developing new agents that can either evade these resistance mechanisms or are effective against the mutated targets that cause resistance.
One strategy involves developing compounds that are effective against resistant cancer cell lines. For example, the quinoline (B57606) derivative S4 was shown to effectively kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) that overexpress P-gp. nih.gov Another key strategy focuses on designing inhibitors that can bind to mutated forms of kinases that are resistant to standard inhibitors. A significant example is the T315I "gatekeeper" mutation in the Bcr-Abl kinase, which confers resistance to many tyrosine kinase inhibitors. nih.govnih.gov The "switch-control" inhibitor DCC-2036 was specifically designed to inhibit Bcr-Abl, including the T315I mutant, by binding to the kinase in a specific inactive conformation. nih.govnih.gov This approach of creating conformation-specific inhibitors represents a promising strategy for overcoming resistance caused by kinase domain mutations. nih.gov
Anti-Inflammatory Potential of this compound Analogs
Beyond their anti-cancer properties, various indazole derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov Chronic inflammation is a key factor in the development of many diseases, and agents that can safely and effectively modulate the inflammatory response are of great interest.
In vivo studies using carrageenan-induced paw edema in animal models, a standard test for acute inflammation, have confirmed the anti-inflammatory potential of indazole compounds. nih.gov In one study, 5-aminoindazole showed a potent, dose-dependent reduction in paw edema, with a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov This effect was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov Another indole (B1671886) derivative, JR19 , also significantly inhibited leukocyte migration in a peritonitis model, a key event in the inflammatory process. mdpi.com
Modulation of Inflammatory Mediators and Cytokines
The anti-inflammatory effects of indazole analogs are mediated by their ability to inhibit the production and activity of key inflammatory molecules. nih.govnih.gov Uncontrolled inflammation is characterized by the excessive release of mediators like prostaglandins (B1171923) (PGE₂), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com
Research has shown that indazole derivatives can exert a significant inhibitory action on cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins at sites of inflammation. nih.gov5-aminoindazole was the most active among tested compounds, with an IC₅₀ of 12.32 μM for COX-2 inhibition. nih.gov This indicates that COX inhibition is a major mechanism for the anti-inflammatory action of these indazoles. nih.gov Furthermore, other related heterocyclic compounds have been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are crucial initiators and mediators of the inflammatory response. nih.govscielo.br By targeting these multiple mediators, indazole derivatives offer a comprehensive approach to controlling inflammation. nih.gov
| Compound/Derivative | Target | Effect | Source |
|---|---|---|---|
| 5-aminoindazole | Paw Edema | 83.09% inhibition at 100 mg/kg. nih.gov | nih.gov |
| 5-aminoindazole | COX-2 | IC₅₀ = 12.32 μM. nih.gov | nih.gov |
| Indazole | Paw Edema | 61.03% inhibition at 100 mg/kg. nih.gov | nih.gov |
| JR19 (Indole derivative) | Leukocyte Migration | Significant inhibition. mdpi.com | mdpi.com |
| Dioxepine/Benzoic methyl ester derivatives | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Downregulation of expression. nih.gov | nih.gov |
Anti-Microbial and Anti-Parasitic Research Applications
The emergence of drug-resistant microbial and parasitic infections has created an urgent need for the development of new therapeutic agents. Indazole derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial and anti-parasitic activities. nih.gov
Indazole-containing compounds have demonstrated notable antibacterial properties against a variety of bacterial species. jocpr.com Research has shown that certain N-methyl-3-aryl inazole derivatives are effective against both Gram-positive bacteria, such as Bacillus cereus and Bacillus megaterium, and Gram-negative bacteria like Xanthomonas campestris and Escherichia coli. jocpr.com The antibacterial effect of these compounds is influenced by the nature and position of substituents on the indazole ring system.
While specific data for this compound is limited, the general activity of the indazole class is illustrated in the table below, which showcases the minimum inhibitory concentrations (MIC) of various indazole derivatives against representative bacterial strains.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| N-methyl-3-aryl inazoles | Active against Bacillus cereus, Bacillus megaterium | Active against Xanthomonas campestris, Escherichia coli | jocpr.com |
| 5-halogenomethylsulfonylbenzimidazole derivatives | MICs of 12.5-25 µg/mL against MRSA | - | rsc.org |
| Indole-1,2,4 triazole conjugates | - | Good to moderate activity (MIC ~250 µg/mL) | nih.gov |
This table presents data for structurally related indazole and benzimidazole (B57391) derivatives to indicate the potential antibacterial profile of this class of compounds.
In addition to their antibacterial effects, indazole derivatives have been investigated for their efficacy against fungal and protozoal pathogens. The indazole scaffold is considered a valuable starting point for the development of new anticandidal agents. nih.gov Studies on 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro activity against Candida albicans and Candida glabrata. nih.gov
Furthermore, research into the antiprotozoal activity of indazole derivatives has yielded promising results. A series of 2-phenyl-2H-indazole derivatives were synthesized and showed potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The biological assays revealed that the presence of electron-withdrawing groups on the 2-phenyl ring enhanced the antiprotozoal activity. nih.gov All tested 2-phenyl-2H-indazole derivatives were found to be more potent against E. histolytica than the parent 1H-indazole. nih.gov
| Compound/Derivative Class | Target Organism | Activity | Reference |
| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro activity observed | nih.gov |
| 2-Phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Potent in vitro activity | nih.gov |
This table summarizes the antifungal and antiprotozoal activities of different classes of indazole derivatives.
Bacterial DNA gyrase is a well-established and validated target for antibacterial drugs. This enzyme is essential for bacterial DNA replication and transcription. The GyrB subunit, in particular, possesses ATPase activity and represents an attractive target for the development of new antibiotics that could overcome resistance to existing drug classes like fluoroquinolones.
A significant breakthrough in this area was the discovery of a novel class of indazole derivatives as potent inhibitors of bacterial Gyrase B. This discovery highlights the potential of the indazole scaffold in the design of new antibacterial agents with a defined mechanism of action. While specific inhibitory data for this compound is not available, the general principle of targeting GyrB with indazole-based compounds is a key area of ongoing research. Other heterocyclic systems, such as benzothiazoles, have also been successfully developed as DNA gyrase inhibitors. chemimpex.com
Other Significant Biological Activities
The indazole nucleus is also associated with a range of antiviral activities, including against the Human Immunodeficiency Virus (HIV). jocpr.com Although direct studies on the antiviral properties of this compound are not widely reported, research on other indazole-containing molecules has shown their potential in this therapeutic area.
For instance, certain indazole derivatives have been synthesized and evaluated for their ability to inhibit HIV replication. The structural features of these molecules are critical for their antiviral potency. In a broader context, other nitrogen-containing heterocyclic systems, such as 4H- jocpr.comresearchgate.netnih.gov-triazolo[1,5-a]pyrimidin-5-one and 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, have also been investigated as potential anti-HIV agents, with some compounds showing complete inhibition of HIV-1 proliferation in vitro. nih.govnih.gov These findings underscore the importance of continued research into heterocyclic compounds, including indazole derivatives, as a source of new antiviral therapies.
Receptor Modulation and Enzyme Inhibition in Biochemical Pathways
Derivatives of the 5-methyl-1H-indazole scaffold have been identified as potent modulators of various receptors and inhibitors of critical enzymes, demonstrating their therapeutic potential across different biochemical pathways.
One key area of investigation is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme central to the degradation of dopamine (B1211576) in the brain. nih.gov Overactivity of MAO-B is linked to neurodegenerative conditions like Parkinson's disease due to the resulting dopamine depletion and increased oxidative stress. nih.gov Researchers have developed highly potent and selective inhibitors based on the indazole-5-carboxamide structure. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a subnanomolar inhibitor of human MAO-B with an IC₅₀ value of 0.386 nM and over 25,000-fold selectivity against the MAO-A isoform. nih.gov These compounds act as competitive and reversible inhibitors, offering a significant advantage. nih.gov Further studies have shown that indole-based analogues, rationally designed from indazole-based hits, also exhibit potent MAO-B inhibition. nih.gov
Another significant target for indazole derivatives is the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine headaches. researchgate.netnih.gov A highly potent CGRP receptor antagonist, BMS-742413, incorporates a 7-methyl-1H-indazol-5-yl moiety. nih.gov This compound demonstrates a high affinity for the human CGRP receptor. nih.gov Further research led to the discovery of azepino-indazoles that maintain high-affinity binding to the CGRP receptor, with compound 21 showing a Kᵢ of 0.100 nM. nih.govsci-hub.se Studies confirmed that substitution at the 7-position of the indazole ring boosts binding affinity. sci-hub.se
The indazole scaffold has also been explored for its potential to inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in a variety of diseases. nih.gov Structure-based design led to the discovery of 1H-indazole-3-carboxamide derivatives as potential inhibitors of human GSK-3. nih.gov
Table 1: Indazole Derivatives in Receptor Modulation and Enzyme Inhibition
| Derivative Name/Class | Target | Potency (IC₅₀ / Kᵢ) | Biological Pathway/Disorder |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | 0.386 nM (IC₅₀) | Dopamine Metabolism / Neurodegeneration nih.gov |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | Monoamine Oxidase B (MAO-B) | 0.612 nM (IC₅₀) | Dopamine Metabolism / Neurodegeneration nih.gov |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | 1.59 nM (IC₅₀) | Dopamine Metabolism / Neurodegeneration nih.gov |
| BMS-742413 (contains 7-methyl-1H-indazol-5-yl) | CGRP Receptor | 0.023 nM (Kᵢ) | Migraine nih.govnih.gov |
| Azepino-indazole 21 | CGRP Receptor | 0.100 nM (Kᵢ) | Migraine nih.govsci-hub.se |
| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | 0.64 µM (IC₅₀ for compound 46 ) | Multiple (including mood disorders) nih.gov |
Neuroprotective Research Implications
The development of indazole derivatives as MAO-B inhibitors has significant implications for neuroprotective research. The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it helps to preserve dopamine levels in the brain and reduces the formation of neurotoxic hydrogen peroxide, a byproduct of dopamine metabolism. nih.gov
The high potency and selectivity of indazole-carboxamides for MAO-B make them promising candidates for further development as neuroprotective agents. nih.gov For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a compound developed from an indazole scaffold, not only shows potent MAO-B inhibition (IC₅₀ of 0.78 µM) but also a competitive mode of inhibition, suggesting it could be a valuable lead for optimization into a neuroprotective drug. nih.gov The ability of these compounds to potentially slow the progression of neurodegenerative disorders by mitigating oxidative stress and neuronal cell death is a key area of ongoing research. nih.govresearchgate.net
Applications in Disorders Involving Protein Kinases (beyond cancer)
While protein kinase inhibitors are well-known in oncology, the versatile indazole scaffold has been instrumental in developing inhibitors for kinases implicated in a variety of non-cancerous disorders, particularly those involving inflammation and metabolic dysregulation.
Inflammatory and Autoimmune Disorders: Receptor-Interacting Protein 2 (RIP2) kinase is a crucial component of the innate immune system, mediating inflammatory signaling downstream of NOD1 and NOD2 receptors. nih.gov Dysregulation of this pathway is linked to inflammatory conditions like Crohn's disease and ulcerative colitis. nih.gov Researchers have developed GSK583, a highly potent and selective RIP2 kinase inhibitor based on a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine structure. nih.gov This compound inhibits MDP-stimulated TNF-α production with an IC₅₀ of 8.0 nM and has proven to be a valuable tool for understanding the role of RIP2 in inflammatory disease pathogenesis. nih.gov The indazole moiety of GSK583 sits (B43327) in the back pocket of the ATP binding site, forming a key hydrogen bond with the Asp164 residue of the kinase. nih.gov
Glycogen Synthase Kinase-3 (GSK-3) is another serine/threonine kinase whose aberrant activity is linked to mood disorders, inflammation, and neurodegenerative diseases. nih.gov Indazole-based compounds have been optimized as GSK-3 inhibitors. nih.gov Specifically, 1H-indazole-3-carboxamide derivatives have been developed that show efficacy in animal models of mood disorders, demonstrating the potential of this class of compounds to provide new treatments for central nervous system disorders. nih.govnih.gov
Metabolic Disorders: AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like diabetic nephropathy. nih.govnih.gov Research into direct AMPK activators has identified indazole-based compounds as a promising starting point. An indazole amide hit from high-throughput screening was optimized into an indazole acid lead compound, demonstrating the utility of this scaffold for developing treatments for chronic kidney disease. jci.org
Table 2: Indazole Derivatives as Kinase Modulators in Non-Cancer Disorders
| Derivative Name/Class | Target Kinase | Therapeutic Area (Non-Cancer) | Key Research Finding |
|---|---|---|---|
| GSK583 (5-fluoro-1H-indazol-3-yl core) | RIP2 Kinase | Inflammatory Bowel Disease | Potent and highly selective inhibitor (IC₅₀ = 8.0 nM for TNF-α inhibition), clarifies RIP2's role in NOD1/NOD2 signaling. nih.gov |
| 1H-Indazole-3-carboxamides | GSK-3β | Mood Disorders | Effective in reversing amphetamine-induced hypermotility in an in vivo model. nih.gov |
| Indazole Amide / Acid Derivatives | AMPK | Diabetic Nephropathy | Indazole scaffold identified as a viable starting point for developing direct AMPK activators. jci.org |
Mechanistic Investigations and Molecular Interactions of 5 Methyl 1h Indazole 3 Carbonitrile Derivatives
Elucidation of Molecular Mechanisms of Action
The biological effects of 5-Methyl-1H-indazole-3-carbonitrile derivatives are underpinned by their precise interactions with specific biomolecular targets. Understanding these mechanisms at a molecular level is crucial for the rational design of novel therapeutic agents.
Target Identification and Validation Studies
Derivatives of the parent compound have been identified as modulators of several key protein families, primarily protein kinases and receptors. For instance, the indazole nucleus is a known bioisostere for indole (B1671886), a common motif in many biologically active compounds, including serotonin (B10506) receptor ligands. nih.gov This has prompted investigations into indazole-containing compounds as agonists or antagonists for various receptors.
One area of significant interest is the development of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.govresearchgate.net PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers. nih.gov The 1H-indazole-3-carboxamide scaffold has been successfully utilized to generate inhibitors with high potency against PAK1. nih.gov
Furthermore, the 1H-indazol-3-amine scaffold, a close structural relative of the carbonitrile, has been explored for its inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are a family of receptor tyrosine kinases whose dysregulation is linked to the development of numerous cancers. nih.gov
The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in immune responses, has also been identified as a target for indazole-based compounds. nih.gov While the direct investigation of this compound derivatives as AHR modulators is limited, the structural similarity to known indole-based AHR agonists suggests this as a plausible area for exploration. nih.gov
Binding Assays and Receptor Interaction Profiling
Binding assays have been instrumental in quantifying the affinity of this compound derivatives for their respective targets. For example, in the development of PAK1 inhibitors, enzymatic assays revealed that a representative 1H-indazole-3-carboxamide derivative, compound 30l, exhibited an IC50 value of 9.8 nM against PAK1, demonstrating potent inhibition. nih.gov The selectivity of this compound was further confirmed by screening against a panel of 29 other kinases, highlighting the potential for developing highly selective inhibitors based on this scaffold. nih.gov
In the context of FGFR inhibition, derivatives of 1H-indazol-3-amine have shown impressive potency in enzymatic assays. Compound 7r, for instance, displayed an IC50 of 2.9 nM against FGFR1. nih.gov The binding mode of these inhibitors has been elucidated through co-crystallization studies, revealing key interactions within the ATP-binding pocket of the kinase. nih.gov
For serotonin receptors, indazole analogs of tryptamines have been evaluated through calcium mobilization assays. These studies have shown that while some indazole derivatives exhibit activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, their potency can be lower than their indole counterparts. nih.gov This underscores the subtle yet significant impact of the indazole core on receptor interaction.
Pathway Analysis in Cellular Systems
The engagement of this compound derivatives with their molecular targets triggers downstream signaling events that ultimately mediate their cellular effects. Pathway analysis in relevant cell models has provided valuable insights into their mechanisms of action.
For the PAK1 inhibitors, studies in MDA-MB-231 breast cancer cells, which have high levels of PAK1 activity, demonstrated that treatment with a 1H-indazole-3-carboxamide derivative significantly suppressed cell migration and invasion. nih.gov This effect was attributed to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov
In the case of AHR agonists, while not directly involving the this compound core, studies on structurally related indoles have shown that activation of the AHR pathway leads to the induction of target genes such as CYP1A1. nih.gov This pathway is known to play a role in modulating immune responses, and AHR agonists are being explored for the treatment of autoimmune conditions like psoriasis. nih.gov
Furthermore, 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer. nih.gov A representative compound, W24, was found to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest at the G2/M phase, and promote apoptosis. nih.gov Mechanistic studies revealed that W24 inhibited the migration and invasion of gastric cancer cells by downregulating proteins involved in the EMT pathway. nih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
The systematic modification of the this compound scaffold has allowed for the exploration of structure-activity relationships (SAR), providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Pharmacophore modeling, a computational approach to identify the key three-dimensional features required for biological activity, has further guided these efforts. ugm.ac.id
Identification of Key Structural Features for Enhanced Potency and Selectivity
SAR studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors have revealed several critical structural features. nih.govresearchgate.net The indazole core itself serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase. nih.gov The substituent at the 5-position of the indazole ring has been shown to influence activity, with different groups impacting potency against various cancer cell lines. nih.gov For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl substituent at the C-5 position was found to be important for antitumor activity. nih.gov
The nature of the amide substituent has also been extensively explored. It was found that substituting an appropriate hydrophobic ring that can fit into the deep back pocket of the kinase and introducing a hydrophilic group that extends into the bulk solvent region were both critical for achieving high PAK1 inhibitory activity and selectivity. nih.gov
The following table summarizes the SAR for 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors:
| Molecular Region | Structural Modification | Impact on Activity |
| Indazole Core | 5-position substituent | Influences potency against different cell lines. |
| Hinge-Binding Motif | 1H-indazole | Essential for interaction with the kinase hinge region. |
| Amide Substituent | Hydrophobic ring | Occupation of the deep back pocket enhances potency. |
| Amide Substituent | Hydrophilic group | Extension into the solvent region improves selectivity. |
Optimization of Binding Affinity to Biological Targets
The optimization of binding affinity is a key objective in the development of potent and selective inhibitors. For the 1H-indazol-3-amine-based FGFR inhibitors, a structure-guided approach has been successfully employed. nih.gov Initial hits identified through scaffold hopping were optimized by systematically modifying different parts of the molecule.
The introduction of a 2,6-difluoro-3-methoxyphenyl residue at a key position led to a significant improvement in potency, with the optimized compound exhibiting an IC50 of 2.9 nM against FGFR1. nih.gov This enhancement in binding affinity was rationalized through the crystal structure of the inhibitor bound to the kinase, which revealed favorable interactions with the protein. nih.gov
The following table highlights the optimization of binding affinity for 1H-indazol-3-amine derivatives as FGFR1 inhibitors:
| Compound | Key Structural Feature | FGFR1 IC50 (nM) |
| Initial Hit (7n) | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 |
| Optimized Compound (7r) | Introduction of 2,6-difluoro-3-methoxyphenyl | 2.9 |
Scaffold Hopping Strategies from Related Heterocycles
Scaffold hopping is a prominent strategy in medicinal chemistry focused on identifying isosteric or bioisosteric replacements for the core structure of a bioactive molecule. This approach aims to discover novel intellectual property, improve physicochemical or pharmacokinetic properties, or circumvent toxicity issues while preserving the key molecular interactions required for biological activity. While specific examples detailing the use of this compound as a starting point for scaffold hopping are not extensively documented, the indazole core itself is a highly successful and versatile scaffold that is often derived from or used as a replacement for other heterocyclic systems.
A prevalent example of scaffold hopping involves the transition from an indole core to an indazole framework. rsc.org This strategy is particularly relevant given the structural similarity between the two bicyclic systems. Researchers have successfully transformed indole-based inhibitors into indazole-containing compounds, which can lead to significant shifts in biological activity and selectivity. For instance, in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bcl-2, scaffold hopping from an indole-2-carboxylic acid to an indazole-3-carboxylic acid has been employed. rsc.orgclockss.org This modification, while seemingly minor, alters the geometry and electronic distribution of the molecule, allowing it to engage with the target protein in a different manner and potentially offering a new avenue for lead optimization. rsc.org The key to this strategy is the preservation of the relative orientation of critical pharmacophoric elements, such as a carboxylic acid group and an adjacent p2-binding moiety, which are essential for target engagement. rsc.org
Another key aspect of scaffold hopping relevant to this compound involves the modification of the 3-carbonitrile group. The nitrile moiety is a versatile functional group that can act as a bioisostere for other functionalities like carbonyls, hydroxyls, or carboxyl groups. nih.gov This opens up possibilities for scaffold hopping where the nitrile is replaced by a different heterocyclic ring that mimics its electronic and steric properties. For example, a 1,2,4-oxadiazole (B8745197) ring has been used as a bioisosteric replacement in other 1H-indazole-based compounds, leading to potent and selective inhibitors of human monoamine oxidase B (hMAO B). nih.govestranky.sk Such a strategy could theoretically be applied to this compound, where the 3-carbonitrile is replaced by a small heterocycle to explore new chemical space and interactions within a target's binding site.
The following table summarizes examples of scaffold hopping from related heterocycles to an indazole core, illustrating the changes in the core scaffold and the resulting biological target.
| Original Scaffold | Hopped Scaffold | Biological Target | Reference |
| Indole-2-carboxylic acid | Indazole-3-carboxylic acid | MCL-1/BCL-2 | rsc.org |
| Triphenylalkene | 1H-Indazole | Estrogen Receptor-α | nih.gov |
Furthermore, the synthesis of various 1H-indazole-3-carboxamide and 1H-indazole-3-amine derivatives highlights the chemical tractability of the 3-position of the indazole ring for creating diverse libraries of compounds. nih.govnih.gov These derivatives, while not direct examples of scaffold hopping from this compound, demonstrate that the core structure is amenable to the types of chemical modifications necessary to replace parts of the scaffold or append new heterocyclic systems, which is the essence of scaffold hopping. For example, a 1H-indazole-3-amine can serve as a key building block to be coupled with other fragments, effectively creating a new molecular architecture. nih.gov
Computational Chemistry and in Silico Modeling for 5 Methyl 1h Indazole 3 Carbonitrile Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of ligands to a target's active site. For instance, studies on 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1) have utilized molecular docking to understand their binding modes. nih.gov These studies revealed that specific substitutions on the indazole scaffold are critical for inhibitory activity and selectivity, with hydrophobic groups often occupying deep pockets in the enzyme and hydrophilic groups interacting with the solvent-exposed regions. nih.gov
Similarly, docking studies on other indazole derivatives against targets like the renal cancer-related protein (PDB: 6FEW) have been used to correlate binding energies with potential pharmaceutical effectiveness. nih.gov The results from these simulations, often expressed as a docking score or binding energy (in kcal/mol), help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov
Table 1: Example of Docking Results for Indazole Derivatives against Protein Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Derivative 8v | DDR1 (PDB: 6FEW) | -9.5 | Not Specified nih.gov |
| Indazole Derivative 8w | DDR1 (PDB: 6FEW) | -9.3 | Not Specified nih.gov |
| Indazole Derivative 8y | DDR1 (PDB: 6FEW) | -9.2 | Not Specified nih.gov |
This table is illustrative of docking studies on indazole derivatives.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach significantly narrows down the number of compounds that need to be tested experimentally. The process often starts with filtering a large database, like PubChem, based on drug-like properties, such as Lipinski's rule of five. nih.gov
Following the initial filtering, molecular docking is performed to "dock" each of the remaining compounds into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity or docking score. researchgate.net This methodology has been successfully applied to identify novel quinazoline (B50416) derivatives as EGFR inhibitors, demonstrating its power in discovering new chemical scaffolds for therapeutic targets. nih.gov For 5-Methyl-1H-indazole-3-carbonitrile and its analogs, virtual screening could be employed to identify novel protein targets or to discover new indazole-based ligands with desired biological activities.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for elucidating reaction mechanisms and analyzing the electronic properties that govern chemical reactivity.
DFT calculations are instrumental in understanding the intricate details of chemical reactions involving indazole derivatives. A key area of study is the regioselective substitution on the indazole ring, particularly at the N1 and N2 positions. Research has shown that DFT can be used to model the reaction pathways for the alkylation of indazoles, including 1H-indazole-3-carbonitrile. nih.gov These calculations can predict the transition state energies and suggest mechanisms that explain the observed product ratios under different reaction conditions. nih.gov
For example, DFT studies have suggested that in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium catalyst favors the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2-isomer. nih.gov Similarly, DFT has been used to study the mechanism of the addition of formaldehyde (B43269) to various NH-indazoles, providing a sound theoretical basis for the experimental observations. nih.gov
DFT is widely used to calculate various electronic properties that help in predicting the reactivity of a molecule. For 1H-indazole-3-carbonitrile, properties such as the partial charges on the N1 and N2 atoms and the Fukui indices can be determined through Natural Bond Orbital (NBO) analysis. nih.gov These parameters provide insight into the nucleophilicity of the different nitrogen atoms in the indazole ring, helping to explain the regioselectivity observed in substitution reactions. nih.gov
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key electronic properties calculated using DFT. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Table 2: Calculated Electronic Properties for Indazole Derivatives from DFT Studies
| Compound | Property | Calculated Value | Method | Reference |
|---|---|---|---|---|
| 1H-indazole-3-carbonitrile | N1 Partial Charge | Not Specified | NBO Analysis | nih.gov |
| 1H-indazole-3-carbonitrile | N2 Partial Charge | Not Specified | NBO Analysis | nih.gov |
| 1H-indazole-3-carbonitrile | N1 Fukui Index (f-) | Not Specified | NBO Analysis | nih.gov |
| 1H-indazole-3-carbonitrile | N2 Fukui Index (f-) | Not Specified | NBO Analysis | nih.gov |
This table illustrates the types of electronic properties calculated via DFT for indazole and related heterocyclic compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound research, MD simulations can be used to study the stability of ligand-protein complexes predicted by molecular docking. researchgate.netdntb.gov.ua
Assessment of Conformational Dynamics and Stability
The conformational landscape of a molecule is crucial for its chemical reactivity and biological activity. For this compound, computational methods such as Density Functional Theory (DFT) would be employed to explore its potential conformations and their relative stabilities.
A conformational search would identify various spatial arrangements of the methyl and carbonitrile groups relative to the indazole ring. The rotation around the bond connecting the carbonitrile group to the indazole ring, as well as the orientation of the methyl group, would be systematically explored to identify all possible low-energy conformers. For each identified conformer, geometry optimization would be performed to find the minimum energy structure.
The relative stability of these conformers would be determined by comparing their electronic energies. It is important to note that in different environments, such as in the gas phase versus in a solvent, the relative stabilities of conformers can change. Therefore, solvent effects would be incorporated using computational models like the Polarizable Continuum Model (PCM).
While no specific data exists for this compound, a hypothetical representation of such data is presented in the table below.
| Conformer | Dihedral Angle (N1-C7-C8-N2) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Water) |
| A | 0° | 0.00 | 0.00 |
| B | 180° | 1.50 | 1.25 |
Understanding Ligand-Target Recognition and Dynamics
To understand how this compound might interact with a biological target, molecular docking and molecular dynamics (MD) simulations would be the primary computational tools. These methods are instrumental in drug discovery and development for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein (target).
Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a target protein. The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy.
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-target complex. An MD simulation would track the movements of all atoms in the system over time, allowing for the observation of how the ligand and protein adapt to each other. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The stability of these interactions over the simulation time provides insights into the strength and specificity of the binding.
Although no specific target has been identified for this compound in the available literature, a hypothetical table illustrating the kind of data generated from such a study is provided below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein X | -8.5 | TYR 123, LEU 45 | Hydrogen Bond, Hydrophobic |
| Protein Y | -7.2 | ASP 89, PHE 101 | Ionic Bond, Pi-Stacking |
It is imperative to reiterate that the data presented in the tables are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.
Future Research Directions and Therapeutic Potential of 5 Methyl 1h Indazole 3 Carbonitrile
Development of Novel Therapeutic Agents Based on the 5-Methyl-1H-indazole-3-carbonitrile Scaffold
The this compound core has been instrumental in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. nih.govnih.govnih.gov The indazole nucleus is recognized as a versatile pharmacophore, and its derivatives have been investigated for a wide range of pharmacological activities. nih.gov
Researchers have successfully synthesized and evaluated 5-substituted indazoles as potent inhibitors of several kinases, including Glycogen synthase kinase-3β (Gsk3β), Rho-associated coiled-coil containing protein kinase 2 (Rock2), and Epidermal growth factor receptor (EGFR). nih.gov Further studies have identified potent inhibitors for other kinases such as Aurora2 and Janus kinase 2 (Jak2). nih.gov The development of these inhibitors often involves parallel synthesis techniques, starting from readily available materials. nih.govnih.gov
The 1H-indazole-3-carboxamide scaffold, a close derivative, has been identified as a promising starting point for developing potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov Additionally, the 1H-indazole-3-amine structure is considered an effective hinge-binding fragment for tyrosine kinase inhibitors. nih.gov Derivatives of this scaffold have shown significant anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net
Beyond cancer, indazole derivatives are being explored for other therapeutic applications. For instance, a series of 3-phenyl-1H-indazole derivatives have demonstrated promising anticandidal activity. nih.gov Non-steroidal glucocorticoid receptor modulators based on an indazole ether core have also been developed, showing excellent anti-inflammatory efficacy in preclinical models. nih.gov
| Derivative Scaffold | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| 5-Substituted Indazoles | Gsk3β, Rock2, EGFR | Cancer | nih.gov |
| 5-Substituted Amino Indazoles | Rock2, Gsk3β, Aurora2, Jak2 | Cancer | nih.gov |
| 1H-Indazole-3-carboxamide | PAK1 | Cancer (Anti-metastasis) | nih.gov |
| 1H-Indazole-3-amine | Tyrosine Kinases | Cancer | nih.govresearchgate.net |
| 3-Phenyl-1H-indazole | Not specified | Antifungal (Candidiasis) | nih.gov |
| Indazole Ether | Glucocorticoid Receptor | Inflammatory Diseases | nih.gov |
Advancements in Drug Discovery and Lead Optimization
The journey from a hit compound to a clinical candidate involves rigorous lead optimization, and research on this compound derivatives has showcased significant advancements in this area. A key aspect of this is the exploration of the structure-activity relationship (SAR) to understand how chemical modifications influence biological activity. nih.gov
For instance, in the development of PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the kinase and introducing a hydrophilic group in the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov Similarly, for inhibitors of fibroblast growth factor receptors (FGFRs), the introduction of specific groups at the meta position of a phenyl ring attached to the indazole core led to an increase in activity. nih.gov
Fragment-based drug discovery has also been a valuable strategy. This approach led to the identification of the 1H-indazole-3-carboxamide scaffold as a potential PAK1 inhibitor. nih.gov Furthermore, scaffold hopping, a technique that involves modifying the core structure of a ligand while retaining its key binding features, has been employed to develop novel molecular glue scaffolds from existing ones. researchgate.net
The synthesis of libraries of 5-substituted indazoles using techniques like parallel synthesis, [2+3] cycloadditions, and multicomponent reactions has accelerated the drug discovery process by allowing for the rapid generation and screening of a diverse range of compounds. nih.govnih.gov
| Scaffold/Derivative | Key SAR Finding | Impact on Activity | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxamide (PAK1 inhibitors) | Substitution of a hydrophobic ring in the back pocket and a hydrophilic group in the solvent region. | Critical for inhibitory activity and selectivity. | nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles (FGFR inhibitors) | Introduction of an acetyl or methoxy (B1213986) group at the meta position of the phenyl ring. | Increased activity against FGFR1. | nih.gov |
| 1H-Indazole-3-carboxamides (GSK-3 inhibitors) | A methyl group at the 5-position of the indazole ring was less effective than methoxy derivatives. | Highlights the importance of the 5-position substituent for high potency. | nih.gov |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The complexity of many diseases, such as cancer, has spurred interest in polypharmacology—the design of single molecules that can modulate multiple targets. This approach can offer advantages in terms of efficacy and reduced potential for drug resistance. The this compound scaffold and its derivatives are being explored in this context.
The development of multi-target ligands often involves the parallel optimization of multiple structure-activity relationships. nih.gov Computational methods are playing an increasingly important role in predicting the molecular targets of drugs and in the design of ligands with desired polypharmacological profiles. nih.gov For example, generative deep learning models, specifically chemical language models (CLM), have been used to design multi-target ligands by learning from sets of molecules with known activities. nih.gov These models can generate novel chemical entities with the potential to modulate multiple targets of interest. nih.gov
The indazole scaffold is well-suited for this approach due to its ability to serve as a hinge-binding motif for various kinases. nih.gov By strategically modifying the substituents on the indazole ring, it is possible to tune the selectivity profile of a compound to inhibit a specific set of kinases involved in a particular disease pathway. This strategy has the potential to lead to more effective and durable therapeutic responses.
Integration of Omics Technologies in Indazole-Based Drug Development
The integration of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. While the available research does not extensively detail the specific application of these technologies to this compound, the broader field of drug development, including for indazole-based compounds, is increasingly benefiting from these approaches.
Omics technologies can aid in target identification and validation by providing a comprehensive view of the molecular changes associated with a disease. For instance, proteomics can identify proteins that are differentially expressed or modified in cancer cells, revealing potential new targets for indazole-based inhibitors. Genomics can help identify patient populations most likely to respond to a particular drug based on their genetic makeup, paving the way for personalized medicine.
Metabolomics, the study of metabolic profiles, can be used to understand the downstream effects of inhibiting a particular target with an indazole derivative. For example, studies on the metabolism of synthetic cannabinoids with an indazole-3-carboxamide core using techniques like UHPLC-QE Orbitrap MS have been conducted to identify their metabolites in human liver microsome models. nih.gov This information is crucial for understanding the in vivo behavior of these compounds.
As research progresses, the systematic integration of omics data will likely play a more significant role in the development of therapeutic agents derived from the this compound scaffold, from early-stage discovery to clinical trials.
Unexplored Biological Activities and Therapeutic Niches
While much of the focus on this compound derivatives has been on kinase inhibition for cancer and inflammatory diseases, there remains a vast landscape of unexplored biological activities and therapeutic niches. The versatility of the indazole scaffold suggests that its therapeutic potential extends beyond its current applications.
One area of future exploration is the development of molecular glues. These are small molecules that induce or stabilize protein-protein interactions, enabling the modulation of targets that are traditionally considered "undruggable." researchgate.net The chemical tractability of the indazole scaffold makes it an attractive starting point for the design of novel molecular glues.
Furthermore, the diverse biological activities reported for indazole derivatives, including anti-HIV, antibacterial, and antifungal properties, suggest that the this compound core could be a valuable template for developing agents against infectious diseases. nih.gov The discovery of 3-phenyl-1H-indazole derivatives with anticandidal activity supports this notion. nih.gov
The development of agents targeting neurodegenerative diseases is another potential avenue. Kinases play a significant role in the pathology of conditions like Alzheimer's and Parkinson's disease, and the ability of indazole derivatives to modulate kinase activity could be harnessed for this purpose.
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-1H-indazole-3-carbonitrile, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cyanation of halogenated indazole precursors. For example, 3-iodo-1H-indazole derivatives can undergo cyanation using potassium ferrocyanide in the presence of a palladium catalyst (e.g., allylpalladium(II) chloride dimer) and ligands like Xantphos in solvents such as dimethylacetamide or 2-MeTHF . Reaction yields depend on:
- Catalyst loading : Optimal Pd concentrations (0.5–2 mol%) balance cost and efficiency.
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
- Solvent polarity : Polar aprotic solvents improve cyanide ion solubility and stabilize intermediates.
Example protocol: A mixture of 3-iodo-5-methyl-1H-indazole, K₄[Fe(CN)₆], PdCl₂(allyl)₂, and Xantphos in DMA at 90°C for 12–24 hours yields ~75–85% product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect byproducts.
- NMR spectroscopy : Confirm substituent positions (e.g., methyl at C5, cyano at C3) via characteristic shifts (e.g., C≡N signal at ~110–120 ppm in NMR) .
- X-ray crystallography : Resolve crystal structure using SHELX software for bond-length/angle validation .
- Elemental analysis : Verify C, H, N composition (±0.3% theoretical values).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do different DFT functionals affect the results?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) is widely used. Key considerations:
- Basis sets : 6-311G(d,p) or def2-TZVP for accurate electron density modeling.
- Exchange-correlation functionals : B3LYP includes exact exchange (20–25%), improving thermochemical accuracy (average error <3 kcal/mol for atomization energies) .
- Solvent effects : Use PCM (Polarizable Continuum Model) for solvation energy corrections.
Example finding: B3LYP predicts the HOMO-LUMO gap of this compound to be ~4.2 eV, correlating with its UV-Vis absorption at 290 nm .
Q. How do substituents on the indazole ring (e.g., methyl at C5) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic substitution : The methyl group at C5 acts as an electron donor via hyperconjugation, directing electrophiles to C4 or C6 positions.
- Nucleophilic attack : The cyano group at C3 withdraws electron density, making adjacent positions (C2/C4) susceptible to nucleophilic substitution.
Experimental validation: Reactivity trends can be studied via Hammett σ constants or Fukui indices derived from DFT calculations .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous peaks (e.g., distinguishing C3 cyano from C5 methyl environments) .
- Crystallographic refinement : Use SHELXL to resolve discrepancies in bond lengths/angles caused by dynamic disorder or solvent effects .
- Isotopic labeling : Introduce or to track specific functional groups in complex spectra.
Q. How can the compound’s potential as a kinase inhibitor be evaluated through molecular docking studies?
- Methodological Answer :
- Target selection : Screen against kinase X-ray structures (e.g., PDB: 2ITO) using AutoDock Vina or Schrödinger Suite.
- Docking parameters : Include flexible side chains in the binding pocket and validate with MD simulations (100 ns trajectories).
- Binding affinity : Compare calculated ΔG values (MM/GBSA) with experimental IC₅₀ data from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
